An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide delineates the theoretical framework for the mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, a compound of interest within the broader class of nitroaromatic derivatives. While direct experimental evidence for this specific molecule is not extensively published, this document synthesizes established knowledge of analogous nitrobenzoate compounds to propose a scientifically grounded hypothesis of its biological activity. We will explore its synthetic pathway, postulate its likely molecular targets based on structure-activity relationships of similar molecules, and detail the experimental protocols necessary to validate these claims. This whitepaper serves as a foundational resource for researchers initiating studies on this compound, providing both a theoretical starting point and a practical guide for experimental design.
Introduction and Chemical Profile
Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS No. 188614-00-8) is a nitroaromatic compound with a molecular formula of C12H13NO6S and a molecular weight of 299.3 g/mol .[1] Its structure features a methyl benzoate core, substituted with a nitro group and an ethoxy-2-oxoethylthio side chain. The presence of the nitro group is a key determinant of its potential biological activity, a characteristic shared by many compounds with antimicrobial and anticancer properties.[2] This guide will provide an in-depth analysis of its probable mechanism of action.
Chemical Structure:
Proposed Synthesis Pathway
The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate can be logically approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.
Postulated Mechanism of Action: Insights from Nitroaromatic Analogs
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell.[2] This process, often mediated by nitroreductases, generates reactive nitrogen species that can induce cellular damage and apoptosis.
Reductive Activation of the Nitro Group
We hypothesize that Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate acts as a prodrug. Upon entering a target cell, such as a bacterium or fungus, the nitro group is reduced by cellular nitroreductases. This multi-step reduction can produce nitroso, hydroxylamino, and ultimately amino derivatives. The intermediate species, particularly the nitroso and hydroxylamino forms, are highly reactive and can lead to oxidative stress.
Proposed Reductive Activation Pathway:
Caption: Hypothesized reductive activation pathway of the nitro group.
Potential Antimicrobial and Antifungal Activity
Derivatives of 3-methyl-4-nitrobenzoate have demonstrated notable antifungal activity against various Candida species.[2][3] The mechanism is believed to involve the generation of reactive oxygen species, leading to damage of the cell membrane, proteins, and nucleic acids.[3] It is plausible that Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate exhibits a similar mode of action against fungal and bacterial pathogens.
Furthermore, nitrobenzoate derivatives have been investigated for their activity against Mycobacterium tuberculosis.[4] The proposed mechanism for some of these compounds involves the inhibition of the enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall.[4]
Experimental Protocols for Mechanism of Action Validation
To substantiate the proposed mechanism of action, a series of in vitro experiments are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Protocol:
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Prepare a stock solution of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing the appropriate growth medium.
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Inoculate each well with a standardized suspension of the test microorganism.
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Incubate the plates under optimal growth conditions.
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Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
Nitroreductase Activity Assay
Objective: To confirm that the compound is a substrate for bacterial or fungal nitroreductases.
Protocol:
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Prepare a cell-free extract from the target microorganism known to express nitroreductases.
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Set up a reaction mixture containing the cell-free extract, NADPH as a cofactor, and Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.
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Monitor the oxidation of NADPH over time by measuring the decrease in absorbance at 340 nm.
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A decrease in absorbance indicates that the compound is being reduced by the nitroreductases in the extract.
Reactive Oxygen Species (ROS) Assay
Objective: To quantify the generation of intracellular ROS in microbial cells upon treatment with the compound.
Protocol:
-
Treat microbial cells with varying concentrations of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.
-
Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate).
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Measure the fluorescence intensity using a fluorometer or flow cytometer.
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An increase in fluorescence indicates an increase in intracellular ROS levels.
DNA Damage Assay
Objective: To assess the potential of the compound to induce DNA damage in target cells.
Protocol:
-
Expose microbial cells to the compound for a defined period.
-
Isolate the genomic DNA from the treated and untreated cells.
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Perform a DNA nicking assay by running the isolated DNA on an agarose gel.[5]
-
Increased smearing or fragmentation of the DNA from treated cells compared to the control indicates DNA damage.
Data Presentation and Interpretation
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Aspergillus niger | 16 |
The interpretation of these results will provide a comprehensive understanding of the compound's antimicrobial spectrum and its underlying mechanism of action. A low MIC value would indicate potent antimicrobial activity. Positive results in the nitroreductase, ROS, and DNA damage assays would strongly support the proposed mechanism of reductive activation leading to cellular damage.
Conclusion
While direct experimental data on the mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is currently limited, this guide provides a robust, evidence-based framework for future research. By drawing parallels with structurally similar nitroaromatic compounds, we have postulated a plausible mechanism centered on reductive activation and subsequent oxidative stress. The detailed experimental protocols outlined herein offer a clear path for the validation of these hypotheses. This foundational work is intended to accelerate the investigation of this promising compound for its potential therapeutic applications.
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